2-Fluoroadamantane

Solubility Lipophilicity Physicochemical Properties

2-Fluoroadamantane (CAS 16668-83-0) is a regioisomerically pure, C2-fluorinated adamantane derivative essential where 1-fluoroadamantane cannot substitute. Its 19F NMR proton-coupled shift of -174.4 ppm enables field-independent solid-state MAS NMR calibration and Bloch-Siegert shift monitoring. Unlike 2-chloro/bromo analogs, it undergoes unique C2-F bond cleavage under anodic oxidation, enabling synthetic routes inaccessible via standard substitution chemistry. With LogP 3.84 and solubility of 38.19 mg/L, it benchmarks lipophilic cage-molecule partitioning. Patented for improving etching resistance in positive photoresist compositions. Available at ≥98% purity for R&D use.

Molecular Formula C10H15F
Molecular Weight 154.22 g/mol
CAS No. 16668-83-0
Cat. No. B096832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoroadamantane
CAS16668-83-0
Synonyms2-Fluoroadamantane
Molecular FormulaC10H15F
Molecular Weight154.22 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)C3F
InChIInChI=1S/C10H15F/c11-10-8-2-6-1-7(4-8)5-9(10)3-6/h6-10H,1-5H2
InChIKeySVIIPBADUQGZCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoroadamantane (CAS 16668-83-0): Sourcing & Physicochemical Profile for R&D Procurement


2-Fluoroadamantane (CAS 16668-83-0, C10H15F, MW 154.22 g/mol) is a fluorinated derivative of adamantane, distinguished by a fluorine atom at the secondary C2 position of the rigid cage-like tricyclo[3.3.1.1³,⁷]decane skeleton [1]. Unlike the more common 1-substituted adamantanes used for pharmaceutical hydrophobicity, this 2-fluoro isomer is primarily valued as a research tool in NMR spectroscopy, an intermediate for advanced polymer materials, and a probe for studying reaction mechanisms [2]. Commercially, it is available as an R&D intermediate in purities typically ≥98% [3]. Its calculated physicochemical properties include a density of 1.05 g/cm³, a boiling point of 197 °C at 760 mmHg, and a LogP of approximately 2.78–3.84, which defines its specific lipophilic and volatile profile .

Why 2-Fluoroadamantane Cannot Be Replaced by 1-Fluoroadamantane or Non-Fluorinated Adamantanes


Procurement decisions for 2-fluoroadamantane require a precise understanding of regioisomeric effects that generic substitution cannot accommodate. While 1-fluoroadamantane is more commonly referenced for its steric bulk and hydrogen-bond basicity [1], the 2-fluoro substitution creates a fundamentally different electronic environment within the adamantane cage. This results in distinct 19F NMR chemical shifts and reactivity patterns, particularly regarding C-F bond cleavage under anodic oxidation, which does not occur with 2-chloro- or 2-bromo-adamantane analogs [2]. Furthermore, non-fluorinated adamantanes lack the specific solubility and lipophilicity parameters that 2-fluoroadamantane provides, making it essential for specialized applications in polymer chemistry and NMR methodology development [3].

Quantitative Differentiation: 2-Fluoroadamantane vs. Key Comparators


Aqueous Solubility and Lipophilicity (LogP) of Fluoroadamantane Compared to Cyclohexane and Methyladamantane

Fluoroadamantane (38.19 mg/L) is 30% less soluble in water than cyclohexane (55 mg/L), a common non-polar solvent analog, but its solubility is approximately an order of magnitude higher than that of 1-methyladamantane (3.912 mg/L), a more hydrophobic in-class analog [1]. Its logP of 3.84 is also lower than that of 1-methyladamantane (4.39), indicating a distinct balance of lipophilicity and aqueous interaction not provided by other alkyl-substituted adamantanes or simple cycloalkanes [1].

Solubility Lipophilicity Physicochemical Properties

19F NMR Chemical Shift of 2-Fluoroadamantane: A Calibrated Reference Standard

The single sharp 19F resonance of 2-fluoroadamantane occurs at a proton-coupled 19F shift of -174.4 ppm [1]. This specific value is used to correct for the Bloch-Siegert shift in solid-state proton-dipolar-decoupled 19F MAS NMR experiments, making it an independent reference standard whose chemical shift is unaffected by the amplitude of the proton-decoupling field [1]. This contrasts with other fluorinated references whose shifts can be influenced by decoupling conditions.

19F NMR Spectroscopy Analytical Chemistry

Unique C2-F Bond Cleavage During Anodic Oxidation: A Divergent Reaction Pathway

During anodic oxidation in acetonitrile, 2-fluoroadamantane undergoes a unique C2-F bond cleavage to form a specific set of products, a behavior not observed with other 2-adamantyl halides [1]. In contrast, 2-iodoadamantane yields exclusively 2-adamantyl acetamides, and 2-chloroadamantane yields only chloroadamantyl acetamides. 2-Bromoadamantane produces a mixture of both acetamides and bromoacetamides [1].

Electrochemistry Reaction Mechanisms Synthetic Chemistry

Polymer Resist Performance: Fluorine-Enhanced Transparency and Etching Resistance

Polymers derived from fluoroadamantane derivatives, for which 2-fluoroadamantane is a key precursor or model compound, are explicitly described as exhibiting 'excellent etching resistance' and 'improved transmittance to light having a short wavelength' when used as materials for positive resist compositions [1]. This performance is directly contrasted with non-fluorinated adamantane derivatives, which, while useful in etching, do not provide the same level of optical transparency necessary for advanced photolithography [1].

Polymer Chemistry Photolithography Materials Science

Procurement-Driven Application Scenarios for 2-Fluoroadamantane (CAS 16668-83-0)


19F NMR Spectroscopy: Internal Calibration and Method Development

Procure 2-fluoroadamantane for use as a reliable, field-independent 19F NMR chemical shift reference standard. Its well-defined proton-coupled shift of -174.4 ppm allows for accurate calibration of solid-state MAS NMR experiments and is critical for optimizing probe performance by monitoring the Bloch-Siegert shift [1].

Electrochemical Synthesis: Accessing Novel Fluorinated Cage Compounds

Utilize 2-fluoroadamantane in anodic oxidation reactions to exploit its unique C2-F bond cleavage pathway. This divergent reactivity, documented in comparison to other 2-haloadamantanes, provides a synthetic route to products that are inaccessible through standard substitution chemistry [2].

Advanced Polymer Development: Photoresist and Optical Materials

Employ 2-fluoroadamantane as a building block for synthesizing fluorinated adamantane monomers and polymers. These materials are specifically claimed in patents to improve the etching resistance and short-wavelength transmittance of positive resist compositions, making them essential for advanced photolithography applications [3].

Physicochemical Profiling: Investigating Solubility and Lipophilicity in Biphasic Systems

Use 2-fluoroadamantane as a model compound for studying the partitioning and transport of lipophilic, cage-like molecules. Its precisely quantified solubility (38.19 mg/L) and logP (3.84) values provide a benchmark for comparing the behavior of other fluorinated organic compounds in aqueous and non-aqueous environments [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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